molecular formula C10H20N2O3 B048021 tert-Butyl (morpholin-3-ylmethyl)carbamate CAS No. 169750-75-8

tert-Butyl (morpholin-3-ylmethyl)carbamate

Cat. No. B048021
M. Wt: 216.28 g/mol
InChI Key: OTGAMPLHQAGRIU-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of tert-butyl (morpholin-3-ylmethyl)carbamate derivatives involves several steps, including protection and deprotection of functional groups, and the use of tert-butyl carbamates as intermediates. For example, Sakaitani and Ohfune (1990) described the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, highlighting the chemoselective nature of these reactions. Tang et al. (2014) detailed the synthesis of (R)-tert-butyl benzyl(1-((tert-butyldimethylsilyl)oxy)but-3-yn-2-yl)carbamate from L-Serine, demonstrating the intricate steps involved in producing such compounds (Sakaitani & Ohfune, 1990); (Tang et al., 2014).

Molecular Structure Analysis The molecular structure of tert-butyl (morpholin-3-ylmethyl)carbamate compounds is characterized by the presence of tert-butyl and morpholin-3-ylmethyl groups attached to a carbamate moiety. Studies such as those by Zheng et al. (2008) on related compounds have used crystallographic analysis to reveal detailed structural information, including dihedral angles and intermolecular interactions, which play a significant role in determining the compound's physical and chemical properties (Zheng et al., 2008).

Chemical Reactions and Properties Chemical reactions involving tert-butyl (morpholin-3-ylmethyl)carbamate often include nucleophilic substitution, esterification, and cyclopropanation. The functional groups present in the molecule, such as the carbamate moiety, play a crucial role in its reactivity. For instance, Li et al. (2006) described the use of aqueous phosphoric acid for deprotecting tert-butyl carbamates, highlighting the compound's susceptibility to acid-mediated reactions (Li et al., 2006).

Physical Properties Analysis The physical properties of tert-butyl (morpholin-3-ylmethyl)carbamate, such as solubility, melting point, and crystal structure, are influenced by its molecular configuration. Investigations like those by Kant et al. (2015) on similar compounds have utilized crystallographic studies to determine the compound's phase behavior and stability under various conditions (Kant et al., 2015).

Chemical Properties Analysis The chemical properties of tert-butyl (morpholin-3-ylmethyl)carbamate, such as reactivity towards acids, bases, and other reagents, are central to its applications in synthesis and material science. The molecule's functional groups dictate its behavior in chemical reactions, as seen in studies on deprotection and carbamation reactions (Li et al., 2006).

Scientific Research Applications

Application in Protection and Activation of Amines

The 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group has been developed as a novel safety-catch amine protection. This protection group can be activated and then cleaved effectively under mild conditions. Conditions for selective removal of the BrPhF group in the presence of tert-butyl esters and carbamates, as well as deprotection of tert-butyl esters and carbamates in the presence of BrPhF amines, have been reported, highlighting its significance in amine protection and activation in synthesis processes (Surprenant & Lubell, 2006).

Role in Synthesis of Heterocyclic Compounds

tert-Butyl (morpholin-3-ylmethyl)carbamate has been used in the synthesis of cis-3,5-disubstituted morpholine derivatives. This includes the transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine through an electrophile-induced ring closure. This showcases its utility in the synthesis of complex morpholine structures and as a substrate for further chemical transformations (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

In Situ Synthesis and Characterization in Corrosion Inhibition

In the context of corrosion protection, tert-butyl (morpholin-3-ylmethyl)carbamate-based compounds, specifically tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate (BHQC), have been synthesized and characterized. They were evaluated as corrosion inhibitors for carbon steel in hydrochloric acid solution, demonstrating their potential in material science and engineering applications (Faydy et al., 2019).

Application in Aggregation-Induced Phosphorescent Emission

tert-Butyl (morpholin-3-ylmethyl)carbamate-based cationic iridium(III) complexes have been synthesized and characterized for their photophysical properties. These complexes exhibit aggregation-induced phosphorescent emission (AIPE) and have potential applications in light-emitting electrochemical cells and organic vapor sensing, marking its significance in photophysics and material sciences (Shan et al., 2012).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

tert-butyl N-(morpholin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGAMPLHQAGRIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599236
Record name tert-Butyl [(morpholin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (morpholin-3-ylmethyl)carbamate

CAS RN

169750-75-8
Record name Carbamic acid, (3-morpholinylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169750-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(morpholin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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